N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine
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Overview
Description
3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a furochromenyl group and multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID involves multiple steps, starting with the preparation of the furochromenyl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the propanamide and acetamide groups, followed by the addition of the pentanoic acid moiety. Each step requires specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific pathways involved in diseases.
Industry: The compound’s properties may make it suitable for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which 3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL: A structurally related compound with similar core features but lacking the additional functional groups.
3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]BUTANOIC ACID: A similar compound with a butanoic acid moiety instead of pentanoic acid.
Uniqueness
The uniqueness of 3-METHYL-2-[2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-[[2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O7/c1-6-12(2)23(24(30)31)27-22(29)11-26-21(28)8-7-16-14(4)18-9-17-13(3)15(5)33-19(17)10-20(18)34-25(16)32/h9-10,12,23H,6-8,11H2,1-5H3,(H,26,28)(H,27,29)(H,30,31)/t12-,23-/m1/s1 |
InChI Key |
MLXKVTZAZDKCPN-SFDCACGMSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
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